molecular formula C26H23NO5 B2910657 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 494200-39-4

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2910657
CAS No.: 494200-39-4
M. Wt: 429.472
InChI Key: PSXOOMWRYCCWLC-CPNJWEJPSA-N
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Description

The compound “(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is a synthetic enone derivative featuring a 1,3-benzoxazole core fused with substituted aromatic rings. Its Z-configuration at the α,β-unsaturated ketone (prop-2-en-1-one) backbone is critical for electronic conjugation and steric interactions. This compound’s structural complexity suggests applications in materials science or medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to electron-rich aromatic systems .

Properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-16-9-11-18(12-10-16)24(28)19(26-27-20-7-5-6-8-21(20)32-26)13-17-14-22(29-2)25(31-4)23(15-17)30-3/h5-15H,1-4H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXOOMWRYCCWLC-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

The compound's structure includes:

  • A benzoxazole ring, known for its diverse biological significance.
  • Multiple aromatic substituents that enhance its chemical properties and potential biological interactions.

Biological Activities

Research indicates that compounds containing benzoxazole derivatives often exhibit a range of pharmacological activities. The following sections detail specific activities associated with the compound.

Anticancer Activity

Benzoxazole derivatives have been studied for their anticancer properties. A review of literature suggests that many derivatives, including those similar to the target compound, show cytotoxic effects against various cancer cell lines:

Cell Line Activity Reference
MCF-7 (Breast)Cytotoxicity observed
A549 (Lung)Significant inhibition of growth
HepG2 (Liver)Moderate cytotoxic effects
PC3 (Prostate)Effective in reducing cell viability

In particular, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives has also been explored. In vitro studies have demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

Microorganism Activity MIC (µg/mL) Reference
Bacillus subtilisModerate activity50
Escherichia coliLow activity100
Pichia pastorisSignificant inhibition20

These findings indicate the potential for developing new antimicrobial agents based on the benzoxazole scaffold.

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many benzoxazole derivatives inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis Methods

The synthesis of the target compound can be achieved through various methods, including:

  • Knoevenagel Condensation : This method involves the reaction of benzoxazole derivatives with appropriately substituted aldehydes or ketones under basic conditions to form the desired product.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anticancer Effects : In a study involving analogs of benzoxazole derivatives, researchers found significant inhibition of cell growth in MCF-7 and A549 cells when treated with specific concentrations over 48 hours. The most potent analog exhibited an IC50 value below 10 µM.
  • Antimicrobial Screening : Another study screened a series of benzoxazole derivatives against various bacterial strains. Compounds with electron-donating groups showed enhanced antimicrobial activity compared to those with electron-withdrawing groups.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Electronic Comparisons

The target compound belongs to a family of α,β-unsaturated ketones with heterocyclic and aryl substituents. Key analogs include:

Compound Name (IUPAC) Heterocyclic Group Substituents (R1, R2) Molecular Weight Key Properties/Findings
Target Compound 1,3-Benzoxazol-2-yl R1: 4-methylphenyl, R2: 3,4,5-trimethoxyphenyl ~423* Enhanced electron density at enone system due to methoxy groups; potential for π-π stacking
(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one 1,3-Benzoxazol-2-yl R1: 4-methylphenyl, R2: 4-isopropylphenyl 381.48 Isopropyl group increases lipophilicity; crystallographic data suggests planar packing
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 1,2,4-Triazol-1-yl R1: 2,4-difluorophenyl, R2: 4-fluorophenyl ~330 Fluorine substituents enhance electronegativity, altering reactivity and solubility
(2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 1,2,4-Triazol-1-yl R1: 4-chlorophenyl, R2: 2,4-dichlorophenyl 378.64 Chlorine substituents improve stability but reduce aqueous solubility

*Estimated molecular weight based on structural analogy to .

  • Heterocyclic Core Differences: The benzoxazole group (target compound) provides a bicyclic, electron-deficient aromatic system, favoring π-π interactions and hydrogen bonding via its nitrogen and oxygen atoms.
  • Substituent Effects: 3,4,5-Trimethoxyphenyl (target compound): Methoxy groups donate electrons, stabilizing the enone system and increasing resonance conjugation. This is contrast to chloro () or fluoro () substituents, which withdraw electrons, reducing conjugation and altering redox properties. 4-Methylphenyl vs. 4-isopropylphenyl (): Bulkier isopropyl groups may hinder crystallization but improve membrane permeability in biological systems .

Physicochemical and Crystallographic Insights

  • Crystallography: The use of SHELX software () is common for resolving crystal structures of similar enones. The target compound’s trimethoxyphenyl group likely induces distinct hydrogen-bonding patterns compared to halogenated analogs. For example, methoxy oxygen atoms can act as hydrogen-bond acceptors, whereas halogens (Cl, F) participate weakly in such interactions .
  • Solubility : The trimethoxyphenyl group may improve solubility in organic solvents compared to highly halogenated derivatives (e.g., ), which exhibit lower solubility due to hydrophobic Cl substituents .

Research Findings and Methodologies

Spectroscopic and Computational Approaches

  • NMR and UV-Vis : Structural elucidation of analogs (e.g., ) relies on $ ^1 \text{H} $- and $ ^13 \text{C} $-NMR to confirm substituent positions and conjugation effects. The target compound’s methoxy groups would produce distinct deshielded proton signals compared to halogenated analogs.
  • X-ray Diffraction: Crystallographic studies (e.g., ) highlight planar enone backbones in similar compounds, suggesting analogous geometry for the target compound .

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